molecular formula C6H5Cl2I-2 B8477163 Iodanylbenzene dichloride

Iodanylbenzene dichloride

Cat. No. B8477163
M. Wt: 274.91 g/mol
InChI Key: UYULBUPHXKLNMO-UHFFFAOYSA-L
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Patent
US04203918

Procedure details

Chlorine gas is bubbled through a solution of iodobenzene (20.4 g; 0.1 mole) in chloroform (100 ml) while the temperature of the reaction mixture is maintained at -5° C. In about 10 minutes a yellow solid precipitates and is removed by filtration. The filtrate is then further treated with chlorine gas until the formation of yellow solid ceases. The solid fractions are combined and air dried to afford 25.9 g (94.2%) of title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.2%

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[I:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(Cl)(Cl)Cl>[Cl-:1].[Cl-:1].[I:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
20.4 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In about 10 minutes a yellow solid precipitates
Duration
10 min
CUSTOM
Type
CUSTOM
Details
is removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate is then further treated with chlorine gas until the formation of yellow solid ceases
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Cl-].IC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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